1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline
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Overview
Description
Preparation Methods
The synthesis of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline typically involves the reaction of 5-carboxy-2-chlorobenzenesulfonyl chloride with proline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxyl and proline moieties may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline can be compared with other sulfonyl-containing compounds, such as:
1-[(5-Carboxy-2-fluorophenyl)sulfonyl]proline: Similar in structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.
1-[(5-Carboxy-2-bromophenyl)sulfonyl]proline: Contains a bromine atom, which may affect its chemical properties and interactions.
1-[(5-Carboxy-2-iodophenyl)sulfonyl]proline: The presence of iodine can significantly change the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(5-carboxy-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO6S/c13-8-4-3-7(11(15)16)6-10(8)21(19,20)14-5-1-2-9(14)12(17)18/h3-4,6,9H,1-2,5H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHDYKOOUAMDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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